Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester
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Overview
Description
Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by its long carbon chain and multiple ester linkages, making it a valuable component in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester typically involves a multi-step chemical process. One common method includes the reaction of 4-hydroxybenzoic acid with dichloroethane under basic conditions to form dichloromethylphenol. This intermediate is then condensed with methacrylate to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and efficiency. The process often involves the use of large reactors, precise temperature control, and continuous monitoring to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester groups into carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of polymers and resins.
Biology: Employed in the study of lipid metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent mechanical properties
Mechanism of Action
The mechanism of action of Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, influencing their fluidity and permeability. This interaction can affect enzyme activity and cellular signaling pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Bisphenol-A-ethoxylat (4)dimethacrylat
- 2-Propenoic acid, 2-methyl-, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester
- Bismethacrylic acid isopropylidenebis[(4,1-phenylene)oxyethyleneoxyethylene] ester
Uniqueness
Tridecanoic acid, (1-methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyloxy-2,1-ethanediyl) ester stands out due to its unique combination of long carbon chains and multiple ester linkages, which provide enhanced mechanical properties and versatility in various applications. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
105589-05-7 |
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Molecular Formula |
C49H80O8 |
Molecular Weight |
797.2 g/mol |
IUPAC Name |
2-[2-[4-[2-[4-[2-(2-tridecanoyloxyethoxy)ethoxy]phenyl]propan-2-yl]phenoxy]ethoxy]ethyl tridecanoate |
InChI |
InChI=1S/C49H80O8/c1-5-7-9-11-13-15-17-19-21-23-25-47(50)56-41-37-52-35-39-54-45-31-27-43(28-32-45)49(3,4)44-29-33-46(34-30-44)55-40-36-53-38-42-57-48(51)26-24-22-20-18-16-14-12-10-8-6-2/h27-34H,5-26,35-42H2,1-4H3 |
InChI Key |
GJILMYBSXISKJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCCOCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOCCOC(=O)CCCCCCCCCCCC |
Origin of Product |
United States |
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